molecular formula C12H16N2O4 B1415705 Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate CAS No. 1175653-32-3

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

Cat. No. B1415705
CAS RN: 1175653-32-3
M. Wt: 252.27 g/mol
InChI Key: XSMGERWDIPWYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1175653-32-3 . It has a molecular weight of 252.27 and its IUPAC name is ethyl 4-(5-formyl-2-furyl)-1-piperazinecarboxylate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

  • Antitubercular Agent Design and Synthesis

    • Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate derivatives have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis in mice. Some compounds exhibited activity comparable to that of known antitubercular drugs, indicating their potential in the treatment of tuberculosis Shindikar & Viswanathan, 2005.
  • Neuropharmacological Investigations

    • Piperazine derivatives, including this compound, have been explored for their effects on the central nervous system. Studies have shown their involvement in modulating neurotransmitter pathways and their potential therapeutic applications in treating mental disorders Brito et al., 2012; Galdino et al., 2015.
  • Analgesic and Anti-inflammatory Research

    • Piperazine derivatives have been synthesized and screened for their analgesic and anti-inflammatory properties. Studies have identified several derivatives with potent analgesic activity, suggesting their potential in pain management and anti-inflammatory therapies Manoury et al., 1979.
  • Investigations in Diabetes and Glucose Homeostasis

    • Piperazine derivatives have been identified as potential antidiabetic compounds. Structural modifications and pharmacological evaluations have resulted in the identification of derivatives with potent antidiabetic activity, mediated by increases in insulin secretion Le Bihan et al., 1999.
  • Studies in Urology

    • Piperazine derivatives have been investigated for their effects on urethral tone, showing promise as treatments for lower urinary tract dysfunctions. Their preferential blocking activity in postjunctional as compared to prejunctional alpha-adrenergic responses suggests their potential in clinical settings Manzini et al., 1991.

properties

IUPAC Name

ethyl 4-(5-formylfuran-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-17-12(16)14-7-5-13(6-8-14)11-4-3-10(9-15)18-11/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMGERWDIPWYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(5-formyl-2-furyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.